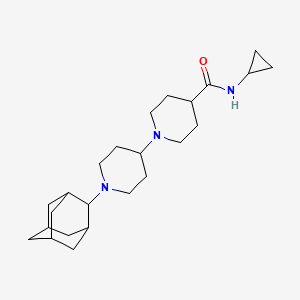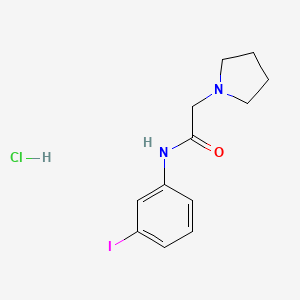
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (ACBC) is a synthetic compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. ACBC is a non-opioid analgesic drug that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Mecanismo De Acción
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The sigma-1 receptor is located in various regions of the central nervous system, including the spinal cord, brainstem, and cortex. 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide binding to the sigma-1 receptor modulates various signaling pathways, including calcium signaling, nitric oxide signaling, and protein kinase C signaling. These signaling pathways are involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain behaviors in various animal models of pain, including neuropathic and inflammatory pain. 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide is also a non-opioid analgesic drug, which reduces the risk of addiction and dependence. However, 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several limitations for lab experiments. It has a short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has poor solubility in water, which limits its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide in clinical trials. Another potential direction is to investigate the mechanisms underlying the analgesic, neuroprotective, and anti-inflammatory effects of 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. Additionally, future research could focus on developing more stable and water-soluble formulations of 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide to improve its use in experimental settings. Finally, future research could investigate the potential interactions between 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide and other drugs or therapeutic agents to improve its efficacy and safety.
Métodos De Síntesis
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-adamantanone with cyclopropylmethylamine to form 1-(2-adamantyl)-N-cyclopropylmethylamine. This intermediate is then reacted with 4-piperidone to form 1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide). The final product is purified using chromatography techniques to obtain a high-purity 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including neuropathic and inflammatory pain. 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
Propiedades
IUPAC Name |
1-[1-(2-adamantyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c28-24(25-21-1-2-21)18-3-7-26(8-4-18)22-5-9-27(10-6-22)23-19-12-16-11-17(14-19)15-20(23)13-16/h16-23H,1-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBDMZDBLWDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)

![methyl 2-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6053171.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)


![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6053204.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)
![1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)

![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
![N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6053245.png)